![molecular formula C8H12O3 B2360024 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid CAS No. 1997749-69-5](/img/structure/B2360024.png)
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid
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Overview
Description
“1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is 1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is a powder in physical form . It has a molecular weight of 156.18 . The compound’s other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications
Pharmaceutical Intermediates
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid serves as an intermediate in the synthesis of other compounds. For instance, it plays a crucial role in the production of dolasetron mesylate , a serotonin 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting .
Safety and Hazards
properties
IUPAC Name |
1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRIVTYAJRAIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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